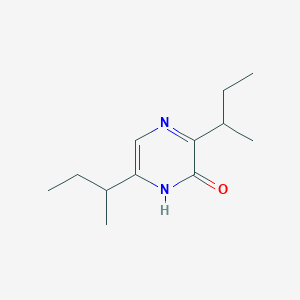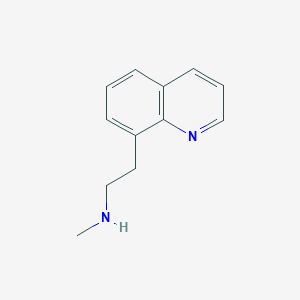
N-(pyridin-2-ylmethyl)-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that features a pyridine ring, a pyrrole ring, and a thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine, pyrrole, and thiophene derivatives. These are then subjected to a series of reactions, including alkylation, amidation, and cyclization, under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the purification process would be streamlined to ensure the compound meets the required purity standards for its intended applications.
化学反应分析
Types of Reactions
N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine, pyrrole, or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines.
科学研究应用
Chemistry
In chemistry, N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a ligand for studying protein-ligand interactions. Its heterocyclic rings can mimic natural substrates, making it useful in the design of enzyme inhibitors or receptor agonists/antagonists.
Medicine
Medically, N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide could be investigated for its potential therapeutic properties. Its structure suggests it might interact with various biological targets, offering possibilities for drug development in areas such as oncology or infectious diseases.
Industry
In industry, this compound could be utilized in the development of new materials with specific electronic or optical properties. Its heterocyclic rings are known for their ability to conduct electricity and absorb light, making it a candidate for applications in organic electronics or photovoltaics.
作用机制
The mechanism by which N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The pyridine, pyrrole, and thiophene rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide
- N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide
- N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(5-thienyl)propanamide
Uniqueness
What sets N-(2-pyridinylmethyl)-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide apart from similar compounds is the specific positioning of the thiophene ring. This unique arrangement can influence the compound’s electronic properties and reactivity, making it particularly interesting for applications that require precise control over molecular interactions.
属性
分子式 |
C17H17N3OS |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(pyridin-2-ylmethyl)-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C17H17N3OS/c21-17(19-12-15-5-1-2-7-18-15)11-16(14-6-10-22-13-14)20-8-3-4-9-20/h1-10,13,16H,11-12H2,(H,19,21) |
InChI 键 |
IZMQQEBYXSHVKU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)CNC(=O)CC(C2=CSC=C2)N3C=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,6-dibutoxy-9-[6-(3,6-dibutoxycarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B13356915.png)



![3-[(methylsulfanyl)methyl]-6-[(E)-2-phenylethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356949.png)

![4-(3-bromophenyl)-3-(4-chlorophenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13356959.png)

![6-(5-Bromo-2-furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356978.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13356980.png)
![6-(3,4-Dimethoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356984.png)

![2-[4-(2-Methyl-2-phenylpropanoyl)-1-piperazinyl]ethanol](/img/structure/B13357001.png)
